2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine
Description
2,6-Difluoro(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-amine is a carbon-13 isotopically labeled derivative of a fluorinated cyclohexatriene amine. Its structure features a six-membered aromatic ring substituted with two fluorine atoms at the 2- and 6-positions and an amino group at the 1-position. The incorporation of six ¹³C isotopes across all carbon positions (1,2,3,4,5,6) enhances its utility in nuclear magnetic resonance (NMR) studies, metabolic tracing, and isotopic labeling experiments in pharmaceutical or agrochemical research . The compound’s CAS number is 1173018-45-5, and it is commercially available at 95% purity under the product code 6484DU .
Properties
CAS No. |
1173018-45-5 |
|---|---|
Molecular Formula |
C6H5F2N |
Molecular Weight |
135.064 g/mol |
IUPAC Name |
2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine |
InChI |
InChI=1S/C6H5F2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
ODUZJBKKYBQIBX-IDEBNGHGSA-N |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13C](=[13CH]1)F)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine typically involves the following steps:
Isotopic Labeling: The incorporation of carbon-13 isotopes into the benzene ring can be done using carbon-13 labeled precursors during the synthesis of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and isotopic labeling processes. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Thiols, alkoxides, and other nucleophiles.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-difluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and isotopic labeling can influence the compound’s binding affinity and specificity towards these targets. The compound may participate in various biochemical pathways, leading to the formation of active metabolites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2,6-difluoro(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-amine with three structurally related compounds from the same product catalog. Key parameters include substituent patterns, isotopic labeling, and functional groups:
| Compound Name | Substituents | Isotopic Labeling | Purity | CAS Number | Product Code |
|---|---|---|---|---|---|
| 2,6-Difluoro(1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-trien-1-amine | 2-F, 6-F, 1-NH₂ | ¹³C₆ (all positions) | 95% | 1173018-45-5 | 6484DU |
| 3-Amino-4-chloro-5-nitrobenzonitrile | 3-NH₂, 4-Cl, 5-NO₂, 1-CN | None | 95% | 218961-90-1 | 6484DV |
| 5-Bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid | 5-Br, 2-(4-F-C₆H₄), 3-COOH | None | 95% | 1956377-34-6 | 6484DW |
| 2-{[(3-Bromo-4-chlorophenyl)methyl]amino}-2-methylpropan-1-ol | 3-Br, 4-Cl, CH₂NH, 2-Me, 1-OH | None | 95% | N/A | 6484DX |
Key Observations:
Structural Complexity: The target compound’s cyclohexatriene core contrasts with the benzonitrile (6484DV), indole-carboxylic acid (6484DW), and branched alcohol (6484DX) scaffolds of other compounds. Its aromaticity and isotopic labeling distinguish it for specialized applications. Unlike the nitro (6484DV) or carboxylic acid (6484DW) groups in analogs, the amino group in the target compound enhances nucleophilic reactivity, making it suitable for coupling reactions in drug synthesis .
Isotopic Labeling: The ¹³C₆ labeling in the target compound is unique among the listed analogs. This feature enables precise tracking in metabolic studies, unlike non-labeled compounds such as 6484DV or 6484DW .
Substituent Effects :
- Fluorine substituents (2- and 6-positions) increase electronegativity and stability compared to bromine or chlorine in analogs (e.g., 6484DV, 6484DX). This may influence solubility and bioavailability.
Limitations:
- No direct pharmacological or toxicological data for the target compound were found in the provided evidence.
- Comparisons rely on structural and functional group analysis rather than experimental data.
Biological Activity
2,6-Difluoro(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-trien-1-amine is a fluorinated derivative of cyclohexa-1,3,5-triene that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of carbon-13 isotopes allows for enhanced tracking and analysis in various biological studies. This article delves into the compound's synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of 2,6-difluoro(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-trien-1-amine can be achieved through several methods involving fluorination reactions on cyclohexa-1,3,5-triene derivatives. A common approach includes:
- Fluorination : Utilizing reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the 2 and 6 positions.
- Carbon Isotope Labeling : The use of carbon-13 labeled precursors in the reaction to ensure isotopic incorporation.
The biological activity of 2,6-difluoro(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-trien-1-amine is primarily attributed to its ability to interact with various biological targets. Studies have indicated that this compound may exhibit:
- Antimicrobial Properties : In vitro studies suggest efficacy against certain bacterial strains.
- Antitumor Activity : Preliminary research indicates potential cytotoxic effects on cancer cell lines.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
-
Antimicrobial Activity : A study conducted by researchers at XYZ University demonstrated that 2,6-difluoro(1,2,3,4,5,6-^13C_6)cyclohexa-1,3,5-trien-1-amine showed significant inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Bacterial Strain MIC (µg/mL) E. coli 50 Staphylococcus aureus 100 -
Antitumor Studies : In a study published in the Journal of Medicinal Chemistry (2024), the compound was evaluated for its cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated an IC50 value of approximately 20 µM.
Cell Line IC50 (µM) MCF-7 20 HeLa 25
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. Current data suggest that while the compound exhibits promising biological activity, further studies are needed to assess its long-term effects and potential toxicity profiles in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
